1,3-Benzodioxole-2-methanol
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Overview
Description
1,3-Benzodioxole-2-methanol, also known as piperonyl alcohol, is an organic compound with the molecular formula C8H8O3. This compound is characterized by a benzene ring fused with a dioxole ring and a methanol group attached to the second carbon of the dioxole ring. It is a colorless liquid that is used in various chemical applications due to its unique structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Benzodioxole-2-methanol can be synthesized through the condensation of catechol with methanol in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. This reaction forms the dioxole ring by methylenedioxy bridge formation, where the methanol acts as the methylene source . Another method involves the reaction of catechol with disubstituted halomethanes in the presence of a base .
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to improve efficiency and scalability. For example, the acylation of 1,3-benzodioxole using a recyclable heterogeneous catalyst in a continuous process has shown high conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1,3-Benzodioxole-2-methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The compound can undergo electrophilic substitution reactions due to the electron-rich dioxole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed
Major Products:
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields various alcohol derivatives.
Substitution: Results in halogenated or nitrated derivatives
Scientific Research Applications
1,3-Benzodioxole-2-methanol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor or intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals
Biology: The compound is used in the study of enzyme inhibition and metabolic pathways.
Medicine: It is involved in the development of drugs targeting specific enzymes and receptors.
Industry: Used in the production of fragrances, insecticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-2-methanol involves its interaction with various molecular targets and pathways. For example, derivatives of this compound have been shown to act as potent auxin receptor agonists, promoting root growth in plants by enhancing root-related signaling responses . Additionally, it can inhibit specific enzymes, such as cyclooxygenase (COX), by binding to their active sites and preventing substrate access .
Comparison with Similar Compounds
1,3-Benzodioxole-2-methanol can be compared with other similar compounds, such as:
1,3-Benzodioxole: The parent compound without the methanol group.
Safrole: Contains a methylenedioxy group but differs in the side chain structure
Uniqueness: this compound is unique due to its methanol group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
22946-12-9 |
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Molecular Formula |
C8H8O3 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
1,3-benzodioxol-2-ylmethanol |
InChI |
InChI=1S/C8H8O3/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4,8-9H,5H2 |
InChI Key |
NVFNURDSPUTUOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC(O2)CO |
Origin of Product |
United States |
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